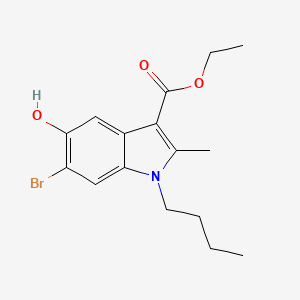
ethyl 5-(acetyloxy)-1-butyl-2-methyl-1H-indole-3-carboxylate
Übersicht
Beschreibung
Ethyl 5-(acetyloxy)-1-butyl-2-methyl-1H-indole-3-carboxylate is an organic compound with a complex structure that includes an indole core, an ester group, and an acetyloxy functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(acetyloxy)-1-butyl-2-methyl-1H-indole-3-carboxylate typically involves multiple steps. One common approach is the Fischer indole synthesis, which forms the indole core. The subsequent steps involve esterification and acetylation reactions to introduce the ester and acetyloxy groups, respectively. Specific reagents and conditions may include:
Esterification: Using ethyl alcohol and a carboxylic acid derivative in the presence of an acid catalyst.
Acetylation: Using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(acetyloxy)-1-butyl-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(acetyloxy)-1-butyl-2-methyl-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 5-(acetyloxy)-1-butyl-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially modulating their activity. The ester and acetyloxy groups may also play a role in its biological activity by influencing its solubility and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate
- Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate
- Ethyl 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylate
Uniqueness
Ethyl 5-(acetyloxy)-1-butyl-2-methyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern on the indole core, which can influence its reactivity and biological activity. The presence of the acetyloxy group also provides additional sites for chemical modification, making it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
ethyl 5-acetyloxy-1-butyl-2-methylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-5-7-10-19-12(3)17(18(21)22-6-2)15-11-14(23-13(4)20)8-9-16(15)19/h8-9,11H,5-7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHGJEAWUVXQJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C2=C1C=CC(=C2)OC(=O)C)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(ADAMANTAN-1-YL)ETHYL]-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B4313730.png)
![6,8-dichloro-4-(4-chloro-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4313734.png)
![2-[2,5-DIOXO-4-(2,4,5-TRIMETHOXYPHENYL)-3,4,5,6,7,8-HEXAHYDRO-1(2H)-QUINOLINYL]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE](/img/structure/B4313750.png)
![N-[4-AMINO-6-({4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE](/img/structure/B4313754.png)
![2-CYANO-4-NITRO-5-[4-(4-NITROPHENYL)PIPERAZINO]PHENYL CYANIDE](/img/structure/B4313769.png)

![3-[(3-chloropropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B4313777.png)
![METHYL 3-(BENZYLSULFANYL)-2-(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETAMIDO)PROPANOATE](/img/structure/B4313789.png)


![5'-(4-chlorophenyl)-1-(3-chloropropyl)-3'-[2-(methylthio)ethyl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4313812.png)
![1'-benzyl-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4313814.png)
![2-[4-(2,5-DIMETHOXYPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE](/img/structure/B4313819.png)
![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,4-DICHLORO-5-(CYCLOPROPYLSULFAMOYL)BENZAMIDE](/img/structure/B4313821.png)
